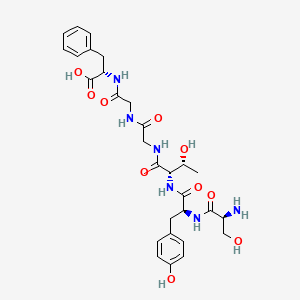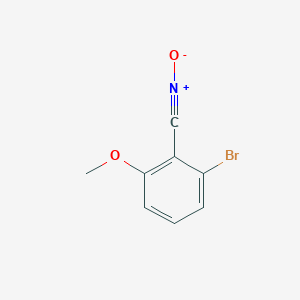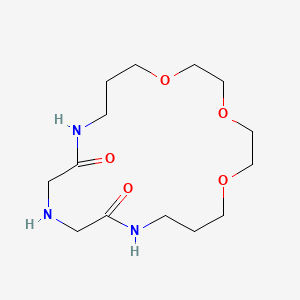![molecular formula C18H21N3O3 B14219927 4,4',4''-[Benzene-1,3,5-triyltris(oxy)]tributanenitrile CAS No. 547770-76-3](/img/structure/B14219927.png)
4,4',4''-[Benzene-1,3,5-triyltris(oxy)]tributanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’,4’'-[Benzene-1,3,5-triyltris(oxy)]tributanenitrile is a complex organic compound characterized by its unique structure, which includes three butanenitrile groups attached to a benzene ring through oxygen linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’'-[Benzene-1,3,5-triyltris(oxy)]tributanenitrile typically involves the reaction of 1,3,5-trihydroxybenzene with butanenitrile derivatives under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4,4’,4’'-[Benzene-1,3,5-triyltris(oxy)]tributanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
4,4’,4’'-[Benzene-1,3,5-triyltris(oxy)]tributanenitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism by which 4,4’,4’'-[Benzene-1,3,5-triyltris(oxy)]tributanenitrile exerts its effects is primarily through its functional groups. The nitrile groups can interact with various molecular targets, leading to the formation of new bonds and the modification of existing structures. The oxygen linkages provide stability and facilitate the compound’s integration into larger molecular frameworks.
Comparison with Similar Compounds
Similar Compounds
- 4,4’,4’'-[Benzene-1,3,5-triyltris(oxy)]triphthalonitrile
- 4,4’,4’'-[Benzene-1,3,5-triyltris(oxy)]tribenzoic acid
- Trimethyl 4,4’,4’'-[benzene-1,3,5-triyltris(methylene)]tribenzoate
Uniqueness
4,4’,4’'-[Benzene-1,3,5-triyltris(oxy)]tributanenitrile is unique due to its specific combination of butanenitrile groups and oxygen linkages, which confer distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of specialized organic compounds and advanced materials.
Properties
CAS No. |
547770-76-3 |
|---|---|
Molecular Formula |
C18H21N3O3 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
4-[3,5-bis(3-cyanopropoxy)phenoxy]butanenitrile |
InChI |
InChI=1S/C18H21N3O3/c19-7-1-4-10-22-16-13-17(23-11-5-2-8-20)15-18(14-16)24-12-6-3-9-21/h13-15H,1-6,10-12H2 |
InChI Key |
YJAJNXINAYNTHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1OCCCC#N)OCCCC#N)OCCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5-Bromo-2-nitrophenyl)sulfanyl]-N,N-dimethylbenzamide](/img/structure/B14219846.png)

![1-[(4-Chlorophenyl)(cyclopropyl)methyl]-1-ethylpyrrolidin-1-ium](/img/structure/B14219851.png)

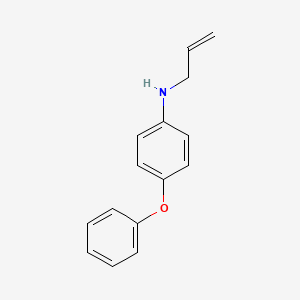
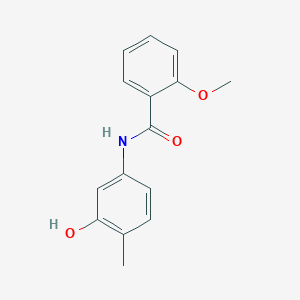
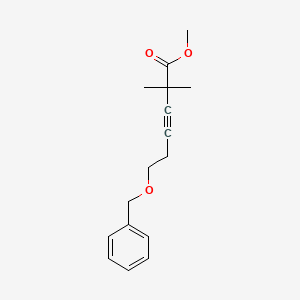
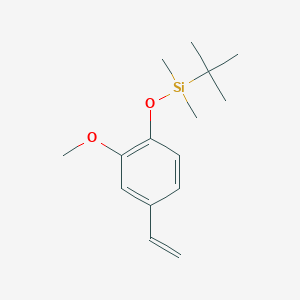
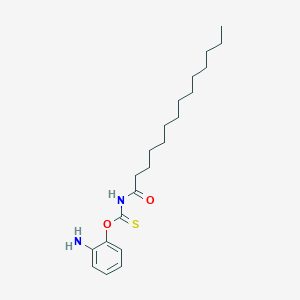
![3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-1H-indole](/img/structure/B14219893.png)
![1,1'-[(1-Iodopentane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14219901.png)
